1-(4-Ethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is also known by other names, including 4’-Ethoxyacetophenone , p-Ethoxyacetophenone , and 4-Ethoxyphenylethanone .
- The compound features an ethoxy group (C₂H₅O) attached to the phenyl ring and two methoxy groups (OCH₃) on the tetrahydroisoquinoline scaffold.
1-(4-Ethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: is a chemical compound with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.2 g/mol .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves various methods, including condensation reactions between appropriate precursors. Detailed synthetic routes are available in the literature.
Reaction Conditions: These can vary based on the specific synthetic pathway chosen.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often prepare this compound for scientific investigations.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: These reactions yield derivatives of the tetrahydroisoquinoline core, modified by the introduced functional groups.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic applications.
Biology and Medicine: Investigations explore its potential as a pharmacophore or as a scaffold for drug development.
Industry: Its applications in industry are limited due to its specialized nature.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific use. It may interact with receptors, enzymes, or cellular pathways.
- Further research is needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other tetrahydroisoquinolines with different substituents on the aromatic ring.
Uniqueness: Highlight its distinct features, such as the ethoxy and methoxy groups, which contribute to its properties.
Remember that this compound’s applications and mechanisms are still areas of active research, and additional studies will enhance our understanding
Properties
Molecular Formula |
C19H23NO3 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C19H23NO3/c1-4-23-15-7-5-13(6-8-15)19-16-12-18(22-3)17(21-2)11-14(16)9-10-20-19/h5-8,11-12,19-20H,4,9-10H2,1-3H3 |
InChI Key |
QWYUPEMJGJVOFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=CC(=C(C=C3CCN2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.